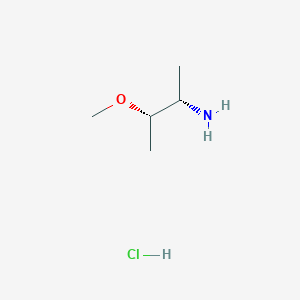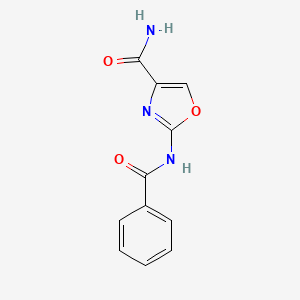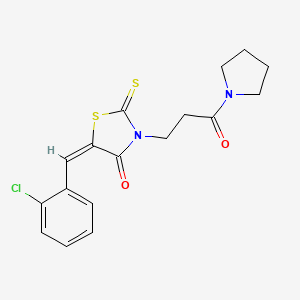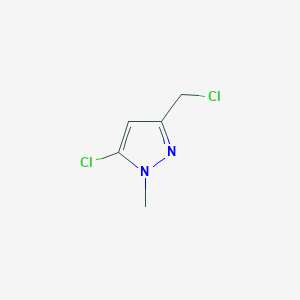
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(furan-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This could involve various chemical reactions, catalysts, temperatures, pressures, etc. It’s important to consider the yield, purity, cost-effectiveness, and environmental impact of the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds (covalent, ionic, etc.) between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions the compound can undergo. This includes understanding the reactants, products, conditions, and mechanisms of these reactions .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, reactivity, etc. These properties can often be predicted using computational chemistry or determined experimentally .Aplicaciones Científicas De Investigación
Catalytic Synthesis Enhancements
The synthesis of complex molecules involving furan derivatives is enhanced by catalytic methods. For instance, phosphomolybdic acid serves as a highly efficient solid acid catalyst in the synthesis of trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol through the aza-Piancatelli rearrangement, offering good yields, high selectivity, and short reaction times (B. Reddy et al., 2012). This demonstrates the role of catalysts in improving the efficiency of synthesizing furan-based compounds.
Chemicoenzymatic Synthesis Approach
The chemicoenzymatic approach represents a significant method in the synthesis of monobactam analogues, highlighting the synthesis of cis-3-benzyloxycarbonyl-amino-4-(2-hydroxyethyl)-2-azetidinone as a key intermediate. This method combines chemical synthesis with enzymatic reactions to produce compounds with strong activity against various gram-negative bacteria, showcasing the application in developing antibacterial agents (Yamashita Haruo et al., 1988).
Corrosion Inhibition
Synthesized furan derivatives, such as 4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, have been explored as effective corrosion inhibitors. These compounds show promising results in preventing mild steel corrosion in acidic media, indicating their potential in corrosion protection applications (P. Singaravelu, N. Bhadusha, 2022).
Protein Tyrosine Kinase Inhibitory Activity
Furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their in vitro protein tyrosine kinase inhibitory activity. Some derivatives exhibit promising activity, suggesting their potential in therapeutic applications, especially in treatments involving tyrosine kinase as a target (Feilang Zheng et al., 2011).
Antibacterial and Therapeutic Agents
The synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives highlights the exploration of furan-based compounds as potential therapeutic agents. These compounds show good enzyme inhibitory activity and effectiveness against various bacterial strains, emphasizing their significance in developing new medicines (G. Hussain et al., 2017).
Enantioselective Synthesis
The enantioselective synthesis of furan derivatives through iridium-catalyzed transfer hydrogenation showcases the advancement in synthesizing optically active compounds. Such methods are vital in pharmaceutical chemistry for creating compounds with specific chirality, which is crucial for their biological activity (Benjamin Bechem et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
furan-3-yl-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S/c15-13(10-3-5-18-8-10)14-6-12(7-14)20(16,17)9-11-2-1-4-19-11/h1-5,8,12H,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUFIBHEEGESHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=COC=C2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-[2-(2-cyanoethylsulfanyl)phenyl]acetamide](/img/structure/B2429117.png)
![ethyl 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate](/img/structure/B2429118.png)




![3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2429128.png)

![3-((2,5-Dimethylphenyl)sulfonyl)-5-(4-(2-fluorophenyl)piperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2429131.png)



![Tert-butyl 2-[(4-fluorophenyl)amino]propanoate](/img/structure/B2429138.png)
![4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2429139.png)
